molecular formula C4H2Cl4O B12525151 3,4,4-Trichlorobut-2-enoyl chloride CAS No. 654646-22-7

3,4,4-Trichlorobut-2-enoyl chloride

Cat. No.: B12525151
CAS No.: 654646-22-7
M. Wt: 207.9 g/mol
InChI Key: TVNFTINDESBCIC-UHFFFAOYSA-N
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Description

3,4,4-Trichlorobut-2-enoyl chloride is a chemical compound with the molecular formula C4H4Cl3O It is a derivative of butenoic acid and is characterized by the presence of three chlorine atoms and an enoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trichlorobut-2-enoyl chloride typically involves the chlorination of butenoic acid derivatives. One common method is the reaction of 3,4,4-trichlorobut-3-enoic acid with thionyl chloride, which results in the formation of the enoyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3,4,4-Trichlorobut-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols

    Catalysts: Pyridine, Lewis acids

    Solvents: Dichloromethane, chloroform

Major Products Formed:

  • Esters, amides, thioesters
  • Acylated aromatic compounds

Mechanism of Action

The mechanism of action of 3,4,4-Trichlorobut-2-enoyl chloride involves its reactivity as an acylating agent. The enoyl chloride functional group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds .

Comparison with Similar Compounds

Uniqueness: 3,4,4-Trichlorobut-2-enoyl chloride is unique due to its enoyl chloride functional group, which imparts distinct reactivity compared to other trichlorobutene derivatives. This makes it particularly valuable in acylation reactions and the synthesis of complex organic molecules .

Biological Activity

3,4,4-Trichlorobut-2-enoyl chloride is a chlorinated organic compound notable for its unique structure and biological activity. This article explores its synthesis, reactivity, and biological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H3Cl3OC_4H_3Cl_3O. It features three chlorine atoms attached to a butenoyl group, contributing to its electrophilic characteristics. The presence of the acyl chloride functional group enhances its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis.

Key Features :

  • Electrophilic Nature : The trichloromethyl group significantly influences its reactivity.
  • Synthesis Methods : Common methods include chlorination of butenoic acid and dehydration reactions of hydroxy ketones.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its reactivity with various nucleophiles. The compound can react with alcohols and amines to form esters and amides, respectively. This reactivity is crucial for synthesizing biologically active compounds.

Reactivity Studies

Research indicates that the kinetics of reactions involving this compound are influenced by the electron-withdrawing nature of the trichloromethyl group. This property allows for the selective formation of various derivatives that may exhibit enhanced biological activities.

Case Studies and Research Findings

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Chlorobut-2-enoyl chlorideC4_4H5_5ClOContains a single chlorine atom
4-Chlorobut-2-enoyl chlorideC4_4H5_5ClOChlorine at a different position
3-Bromobut-2-enoyl chlorideC4_4H5_5BrOContains bromine instead of chlorine
Trichloroacetic acidC2_2Cl3_3O2_2Stronger acidity due to carboxylic acid

Properties

CAS No.

654646-22-7

Molecular Formula

C4H2Cl4O

Molecular Weight

207.9 g/mol

IUPAC Name

3,4,4-trichlorobut-2-enoyl chloride

InChI

InChI=1S/C4H2Cl4O/c5-2(4(7)8)1-3(6)9/h1,4H

InChI Key

TVNFTINDESBCIC-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(Cl)Cl)Cl)C(=O)Cl

Origin of Product

United States

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